![molecular formula C9H9F4NO2S B2425613 1-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide CAS No. 2322223-92-5](/img/structure/B2425613.png)
1-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl and trifluoroethyl precursors with methanesulfonyl chloride, a common reagent in organic synthesis for introducing a sulfonyl group .Molecular Structure Analysis
The molecular structure would consist of a 2-fluorophenyl group and a 2,2,2-trifluoroethyl group attached to a methanesulfonamide core .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, it might react with bases to form salts, or with acids to form acid-addition salts .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of fluorine atoms could influence the compound’s reactivity, boiling point, and other properties .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-fluorophenyl)-N-(2,2,2-trifluoroethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO2S/c10-8-4-2-1-3-7(8)5-17(15,16)14-6-9(11,12)13/h1-4,14H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSFYHHGNILPNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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